molecular formula C20H18N2O5S2 B254035 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide

Cat. No.: B254035
M. Wt: 430.5 g/mol
InChI Key: GDPTXXHBCVPMIP-UHFFFAOYSA-N
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Description

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide is a complex organic compound with the molecular formula C20H18N2O5S2 and a molecular weight of 430.5 g/mol. This compound is characterized by the presence of a benzamide group, a quinoline moiety, and a sulfonyl group attached to a tetrahydrothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group. The quinoline moiety is then attached to the benzamide group through a coupling reaction under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The benzamide and quinoline moieties can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:

    3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-isopentylbenzenesulfonamide: This compound has a similar sulfonyl group but different substituents on the benzamide moiety.

    Benzenesulfonamide, N-(3-methylbutyl)-3-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]: This compound also contains a tetrahydrothiophene ring but has different substituents on the sulfonamide group

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H18N2O5S2/c23-20(22-18-8-2-4-14-6-3-10-21-19(14)18)15-5-1-7-16(12-15)29(26,27)17-9-11-28(24,25)13-17/h1-8,10,12,17H,9,11,13H2,(H,22,23)

InChI Key

GDPTXXHBCVPMIP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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